molecular formula C9H16O2 B1638587 (R)-2-Cyclohexylpropanoic acid CAS No. 3451-36-3

(R)-2-Cyclohexylpropanoic acid

Cat. No.: B1638587
CAS No.: 3451-36-3
M. Wt: 156.22 g/mol
InChI Key: VRLUSLNMNQAPOH-SSDOTTSWSA-N
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Description

®-2-Cyclohexyl-propionic acid is a chiral carboxylic acid with a cyclohexyl group attached to the second carbon of the propionic acid chain

Synthetic Routes and Reaction Conditions:

    Asymmetric Synthesis: One common method for synthesizing ®-2-Cyclohexyl-propionic acid involves the asymmetric hydrogenation of 2-cyclohexylacrylic acid using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess.

    Grignard Reaction: Another approach involves the reaction of cyclohexylmagnesium bromide with ethyl 2-bromopropionate, followed by hydrolysis to yield ®-2-Cyclohexyl-propionic acid.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, the compound can be produced via catalytic hydrogenation of 2-cyclohexylacrylic acid using a chiral rhodium or ruthenium catalyst. This method is scalable and provides high yields of the desired enantiomer.

Types of Reactions:

    Oxidation: ®-2-Cyclohexyl-propionic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Cyclohexyl ketones or aldehydes.

    Reduction: Cyclohexyl alcohols.

    Substitution: Various substituted cyclohexyl derivatives.

Chemistry:

    Chiral Building Block: ®-2-Cyclohexyl-propionic acid is used as a chiral building block in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibitors: The compound is studied for its potential as an enzyme inhibitor in various biochemical pathways.

Medicine:

    Pharmaceuticals: It is explored for its potential therapeutic applications, including as an anti-inflammatory agent.

Industry:

    Polymer Synthesis: The compound is used in the synthesis of polymers with specific chiral properties.

Mechanism of Action

The mechanism by which ®-2-Cyclohexyl-propionic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The carboxyl group can form hydrogen bonds and ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    (S)-2-Cyclohexyl-propionic Acid: The enantiomer of ®-2-Cyclohexyl-propionic acid, which may have different biological activities and properties.

    Cyclohexylacetic Acid: A structurally similar compound with a different carbon chain length.

    Cyclohexylpropionic Acid: Another similar compound with a different substitution pattern on the cyclohexyl ring.

Uniqueness:

    Chirality: The ®-enantiomer of 2-Cyclohexyl-propionic acid has unique chiral properties that can lead to different biological activities compared to its (S)-enantiomer.

    Steric Effects: The cyclohexyl group provides significant steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

(2R)-2-cyclohexylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLUSLNMNQAPOH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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